molecular formula C8H5N5O B12350275 Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)

Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)

Cat. No.: B12350275
M. Wt: 187.16 g/mol
InChI Key: IZDKQLMSLIULMC-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI) is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of quinoxaline derivatives with azides in the presence of a catalyst. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production methods for tetrazolo[1,5-a]quinoxalin-4(5H)-one are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents .

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the unique structural features of the tetrazoloquinoxaline ring system .

Comparison with Similar Compounds

Comparison: Tetrazolo[1,5-a]quinoxalin-4(5H)-one is unique due to its tetrazole ring fused to a quinoxaline system, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of interactions with molecular targets, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

Tetrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, synthesis routes, and potential therapeutic applications.

Chemical Structure and Properties

Tetrazolo[1,5-a]quinoxalin-4(5H)-one features a fused tetrazole and quinoxaline ring system, which contributes to its unique chemical properties. The compound's structure allows for various modifications that can enhance its biological activity.

Anticancer Properties

Research has demonstrated that tetrazolo[1,5-a]quinoxalin-4(5H)-one exhibits significant anticancer activity. In a study comparing various derivatives, it was found that certain compounds within this class showed higher inhibitory effects on tumor cell lines than the standard chemotherapeutic agent doxorubicin. The IC50 values for these derivatives were notably lower than 100 μg/mL, indicating potent activity against cancer cells while remaining non-cytotoxic to normal cells .

Table 1: Anticancer Activity of Tetrazolo[1,5-a]quinoxalin-4(5H)-one Derivatives

CompoundCell Line TestedIC50 (μg/mL)Comparison with Doxorubicin
1A375 (Melanoma)<100More effective
2MCF-7 (Breast)<100More effective
3HeLa (Cervical)<100More effective

Antimicrobial Activity

Tetrazolo[1,5-a]quinoxalin-4(5H)-one has also shown promising antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The dual activity as an anticancer and antimicrobial agent highlights its potential in therapeutic applications .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism by which tetrazolo[1,5-a]quinoxalin-4(5H)-one exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain kinases involved in cell signaling pathways, thus impacting cellular proliferation and survival. Additionally, the compound may act as an antagonist at excitatory amino acid receptors, influencing neurotransmission and potentially offering neuroprotective effects .

Case Studies

Several case studies have explored the efficacy of tetrazolo[1,5-a]quinoxalin-4(5H)-one in various biological contexts:

  • Study on Cancer Cell Lines : A comprehensive evaluation of multiple derivatives showed that modifications at specific positions on the quinoxaline core significantly influenced their anticancer potency. Some derivatives demonstrated enhanced selectivity towards cancer cells while maintaining low toxicity to normal cells.
  • Antimicrobial Efficacy : In vitro studies revealed that derivatives of tetrazolo[1,5-a]quinoxalin-4(5H)-one exhibited varying degrees of antimicrobial activity against clinically relevant strains, suggesting potential for development into therapeutic agents against resistant bacterial infections.

Properties

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

IUPAC Name

9aH-tetrazolo[1,5-a]quinoxalin-4-one

InChI

InChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4,6H

InChI Key

IZDKQLMSLIULMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=NC(=O)C3=NN=NN23)C=C1

Origin of Product

United States

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